Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate
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Overview
Description
Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is an organic compound that features a pyrazine ring substituted with a trifluoromethyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate typically involves the reaction of 2-chloropyrazine with trifluoromethylating agents, followed by esterification. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The resulting intermediate is then reacted with methyl chloroacetate under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This can lead to the modulation of biological pathways and the exertion of desired effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- 2-Methyl-5-(trifluoromethyl)pyrazine
- Methyl (pyrazin-2-yl)acetate
Uniqueness
Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is unique due to the presence of both a trifluoromethyl group and an ester functional group on the pyrazine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7F3N2O2 |
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Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)2-5-3-13-6(4-12-5)8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
GBKNOSISOMOOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
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